N-Benzyl-N-methylputrescine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N'-benzyl-N'-methylbutane-1,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2/c1-14(10-6-5-9-13)11-12-7-3-2-4-8-12/h2-4,7-8H,5-6,9-11,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNKXNYGPRVTRQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCCN)CC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30427963 | |
| Record name | N-Benzyl-N-methylputrescine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30427963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
221196-25-4 | |
| Record name | N-Benzyl-N-methylputrescine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30427963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biosynthesis and Metabolic Pathways Involving N Benzyl N Methylputrescine
Precursor Pathways to N-Methylputrescine
The biosynthesis of N-methylputrescine is a well-defined pathway that begins with the diamine putrescine. The formation of N-methylputrescine is a crucial step that channels primary metabolites into specialized secondary metabolic routes, leading to the synthesis of important alkaloids like nicotine (B1678760) and tropane (B1204802) alkaloids. frontiersin.orgnih.govnih.gov
Role of Putrescine as a Direct Precursor
Putrescine serves as the immediate and direct precursor for the synthesis of N-methylputrescine. frontiersin.orgnih.govoup.comoup.com This diamine is a fundamental building block, and its conversion into N-methylputrescine marks the first committed step in the biosynthetic pathways of nicotine and tropane alkaloids. oup.comoup.comresearchgate.net The availability of putrescine is therefore a key regulatory point for the production of these downstream compounds.
Putrescine is synthesized in organisms through two primary pathways originating from the amino acids ornithine and arginine. oup.comoup.combiorxiv.orgnih.gov
From Ornithine: The most direct route is the decarboxylation of ornithine, catalyzed by the enzyme ornithine decarboxylase (ODC). biorxiv.orgmdpi.comresearchgate.net This pathway is prevalent in many organisms, including mammals and some plants. biorxiv.orgnih.gov
From Arginine: In plants and bacteria, an alternative pathway begins with arginine. biorxiv.orgmdpi.comasm.org Arginine is first decarboxylated by arginine decarboxylase (ADC) to form agmatine (B1664431). biorxiv.orgmdpi.com Agmatine is then converted to N-carbamoylputrescine by agmatine iminohydrolase (AIH), which is subsequently hydrolyzed by N-carbamoylputrescine amidohydrolase (CPA) to yield putrescine. biorxiv.orgresearchgate.net Another variation involves agmatine being directly hydrolyzed to putrescine and urea (B33335) by agmatinase. biorxiv.orgmdpi.com
The contribution of each pathway to the total putrescine pool can vary depending on the organism, tissue type, and environmental conditions. nih.gov
| Precursor | Enzyme | Product | Pathway |
|---|---|---|---|
| L-Ornithine | Ornithine Decarboxylase (ODC) | Putrescine | Direct Decarboxylation |
| L-Arginine | Arginine Decarboxylase (ADC) | Agmatine | Arginine Decarboxylase Pathway |
| Agmatine | Agmatine Iminohydrolase (AIH) | N-Carbamoylputrescine | |
| N-Carbamoylputrescine | N-Carbamoylputrescine Amidohydrolase (CPA) | Putrescine |
The formation of putrescine from both ornithine and arginine hinges on critical decarboxylation reactions, where a carboxyl group is removed from the amino acid precursor.
In the ornithine pathway, ornithine decarboxylase (ODC) directly removes the carboxyl group from ornithine to produce putrescine. mdpi.comresearchgate.net In the arginine pathway, arginine decarboxylase (ADC) catalyzes the decarboxylation of arginine to form agmatine, which is then further metabolized to putrescine. mdpi.comresearchgate.net These decarboxylation steps are often rate-limiting in the biosynthesis of polyamines and the alkaloids derived from them.
N-Methylation of Putrescine to N-Methylputrescine
The conversion of putrescine to N-methylputrescine is a pivotal methylation reaction. This step is catalyzed by the enzyme putrescine N-methyltransferase (PMT), which transfers a methyl group from S-adenosyl-L-methionine (SAM) to one of the primary amino groups of putrescine. frontiersin.orgnih.govnih.govnih.gov This reaction is the first committed step directing putrescine into the biosynthesis of specific alkaloids like nicotine and tropanes. frontiersin.orgnih.govnih.govoup.com
Putrescine N-methyltransferase (PMT) is the key enzyme responsible for the N-methylation of putrescine. nih.govoup.comnih.gov It utilizes S-adenosyl-L-methionine (SAM) as the methyl group donor. frontiersin.orgnih.gov The enzyme exhibits high specificity for its substrate, putrescine, ensuring the efficient production of N-methylputrescine. nih.govnih.gov PMT activity is a critical regulatory point in alkaloid biosynthesis and is often localized in specific plant tissues, such as the roots of tobacco plants. oup.comoup.com The catalytic efficiency (kcat) of PMT from various Solanaceae and Convolvulaceae species has been shown to range between 0.16 s⁻¹ and 0.39 s⁻¹. nih.govresearchgate.net
| Role | Compound |
|---|---|
| Substrate 1 | Putrescine |
| Substrate 2 (Methyl Donor) | S-adenosyl-L-methionine (SAM) |
| Product 1 | N-Methylputrescine |
| Product 2 | S-adenosyl-L-homocysteine (SAH) |
Phylogenetic and structural analyses have revealed that PMT likely evolved from spermidine (B129725) synthases (SPDSs). frontiersin.orgnih.govnih.govscispace.com SPDSs are ubiquitous enzymes involved in primary metabolism that catalyze the transfer of an aminopropyl group from decarboxylated SAM (dcSAM) to putrescine to form spermidine. frontiersin.orgnih.govnih.gov
Regulation of PMT Expression
The biosynthesis of N-methylputrescine is initiated by the N-methylation of putrescine, a reaction catalyzed by the enzyme putrescine N-methyltransferase (PMT). nih.govoup.com This step is the first committed and rate-limiting stage in the pathway leading to nicotine and tropane alkaloids, effectively diverting putrescine from primary polyamine metabolism to specialized secondary metabolite synthesis. nih.govoup.comnih.gov The expression of the PMT gene is, therefore, a key point of regulation in alkaloid production and is controlled by a variety of genetic, developmental, and environmental factors.
In species like Nicotiana tabacum (tobacco), PMT gene expression is primarily localized in the roots. oup.comnih.govoup.com Specifically, in Atropa belladonna, the gene is expressed in the root pericycle cells, which are adjacent to the xylem, suggesting a coordinated system for synthesis and transport. oup.comnih.gov
Genetic regulation is evident in tobacco, where PMT gene activity is under the control of Nic regulatory loci. oup.comoup.com Hormonal signals also play a crucial role. Jasmonates, such as methyl jasmonate, are potent inducers of PMT gene expression in the roots of Nicotiana sylvestris, a response linked to plant defense against herbivores. oup.comoup.com Conversely, auxins have been shown to repress PMT expression. oup.com
Furthermore, environmental stressors like mechanical wounding can induce PMT expression. nih.gov In tobacco leaves, where PMT is not typically expressed, mechanical wounding leads to a transient and localized upregulation of PMT transcripts around the wound site. nih.gov However, this localized expression in leaves does not always correlate with a significant increase in PMT enzyme activity. nih.gov
| Regulatory Factor | Effect on PMT Expression | Plant Species/Tissue Studied | Reference |
|---|---|---|---|
| Jasmonates (e.g., Methyl Jasmonate) | Upregulation/Induction | Nicotiana species (roots) | oup.comoup.com |
| Auxin | Repression | Nicotiana species | oup.com |
| Mechanical Wounding | Localized, transient upregulation | Nicotiana tabacum (leaves) | nih.gov |
| Genetic Loci (Nic) | Control of gene activity | Nicotiana species | oup.comoup.com |
| Tissue-Specific Factors | Expression primarily in roots (e.g., pericycle) | Atropa belladonna, Nicotiana species | oup.comnih.gov |
N-Methylputrescine as an Intermediate in Alkaloid Biosynthesis
N-methylputrescine is a pivotal branch-point metabolite derived from the diamine putrescine. nih.gov Putrescine itself is synthesized from ornithine via the action of ornithine decarboxylase. nih.govresearchgate.net The methylation of putrescine to form N-methylputrescine, catalyzed by PMT, marks the entry point into the biosynthetic pathways of pyrrolidine (B122466), tropane, and nicotine alkaloids found in several plant families, most notably the Solanaceae. nih.govfrontiersin.orgoup.com This intermediate is the direct precursor to the N-methyl-Δ1-pyrrolinium cation, the core heterocyclic structure of these alkaloids. nih.govnih.gov
Conversion of N-Methylputrescine to N-methyl-Δ1-pyrrolinium Cation
The transformation of N-methylputrescine into the N-methyl-Δ1-pyrrolinium cation is a critical two-step process. researchgate.net First, N-methylputrescine undergoes oxidative deamination to yield 4-methylaminobutanal. researchgate.netoup.com This intermediate is unstable and spontaneously undergoes intramolecular condensation (cyclization) to form the five-membered heterocyclic ring of the N-methyl-Δ1-pyrrolinium cation. nih.govresearchgate.netoup.com This cation is a reactive electrophile that serves as the immediate precursor for the subsequent formation of more complex alkaloid structures. nih.gov
The oxidative deamination of N-methylputrescine is catalyzed by a copper-containing amine oxidase. oup.comnih.govnih.gov In plants that synthesize nicotine and tropane alkaloids, this function is performed by a specialized enzyme known as N-methylputrescine oxidase (MPO). nih.govnih.govresearchgate.net MPO exhibits a higher substrate preference for N-methylated amines like N-methylputrescine compared to non-methylated diamines such as putrescine. nih.govresearchgate.net This specificity ensures an efficient channeling of the metabolic flux towards alkaloid synthesis. researchgate.net
MPO is believed to have evolved from a more general diamine oxidase (DAO), an enzyme involved in primary polyamine catabolism. nih.govnih.gov DAOs catalyze the oxidative deamination of various diamines, including putrescine and histamine, to produce aminoaldehydes, hydrogen peroxide, and ammonia (B1221849). nih.govnih.govwikipedia.orgmdpi.com While MPO has evolved for a specialized role in secondary metabolism, DAOs have a broader function. nih.govnih.gov For instance, a close homolog of MPO in tobacco, designated NtDAO1, shows a higher affinity for non-methylated amines, characteristic of a general DAO. nih.gov Both MPO and some DAOs are localized to peroxisomes, where their oxidative reactions occur. oup.comnih.gov
The available scientific literature does not provide specific details on the stereoselectivity of the oxidation of the symmetrical N-methylputrescine molecule by N-methylputrescine oxidase (MPO).
Downstream Pathways to Pyrrolidine and Tropane Alkaloids
The N-methyl-Δ1-pyrrolinium cation is a central precursor that can be directed into several distinct downstream pathways, leading to the formation of a variety of alkaloids. nih.govnih.gov In tropane alkaloid-producing plants like Atropa belladonna, this cation is further metabolized to form the bicyclic tropane ring, the core structure of compounds such as hyoscyamine (B1674123) and scopolamine (B1681570). nih.govresearchgate.net In tobacco, the same cation is condensed with a derivative of nicotinic acid to produce nicotine. nih.gov This metabolic fork highlights the cation's crucial role in determining the final alkaloid profile of a plant.
The biosynthesis of nicotine involves the coupling of two heterocyclic rings: a pyrrolidine ring and a pyridine (B92270) ring. nih.gov The pyrrolidine ring is directly derived from the N-methyl-Δ1-pyrrolinium cation. nih.govnih.gov The pyridine ring originates from the nicotinic acid pathway. nih.gov The final step in nicotine formation is the condensation of the N-methyl-Δ1-pyrrolinium cation with a metabolite derived from nicotinic acid. nih.govoup.com Down-regulation of the enzymes leading to the formation of the N-methyl-Δ1-pyrrolinium cation, such as PMT, results in a significant reduction in nicotine content and can lead to an accumulation of other pyridine alkaloids like anatabine (B1667383), which is formed from an alternative pathway utilizing the excess nicotinic acid precursor. researchgate.net
| Enzyme | Abbreviation | Substrate | Product | Reference |
|---|---|---|---|---|
| Ornithine Decarboxylase | ODC | Ornithine | Putrescine | nih.govresearchgate.net |
| Putrescine N-methyltransferase | PMT | Putrescine | N-methylputrescine | nih.govoup.com |
| N-methylputrescine Oxidase | MPO | N-methylputrescine | 4-methylaminobutanal | nih.govresearchgate.net |
Biosynthesis of Tropane Alkaloids (e.g., Scopolamine, Hyoscyamine, Cocaine)
N-methylputrescine is the foundational precursor for the tropane ring system, the characteristic bicyclic structure of alkaloids such as scopolamine, hyoscyamine, and cocaine. wikipedia.orgmdpi.compnas.org The biosynthetic journey begins with the amino acids ornithine or arginine, which are converted to putrescine. wikipedia.orgnih.gov The crucial, rate-limiting step is the N-methylation of putrescine, a reaction catalyzed by the enzyme putrescine N-methyltransferase (PMT), which utilizes S-adenosylmethionine (SAM) as a methyl group donor to produce N-methylputrescine. mdpi.comnih.gov
Following its formation, N-methylputrescine undergoes oxidative deamination by a copper-dependent N-methylputrescine oxidase (MPO). pnas.org This reaction yields 4-methylaminobutanal, which spontaneously cyclizes through an intramolecular Schiff base formation to produce the N-methyl-Δ¹-pyrrolinium cation. wikipedia.orgmdpi.compnas.org This cation is a pivotal branch-point intermediate. wikipedia.org In the biosynthesis of tropane alkaloids like hyoscyamine and scopolamine, the N-methyl-Δ¹-pyrrolinium cation condenses with an acetoacetate-derived moiety to eventually form tropinone (B130398), the precursor to the tropane ring. pnas.org Similarly, in the coca plant (Erythroxylum coca), this same cation serves as the starting point for the formation of the cocaine molecule's core structure. wikipedia.orgpnas.orgnih.govnih.govdesigner-drug.com
Formation of Other Alkaloid Classes
Beyond the tropane alkaloids, N-methylputrescine is also a vital precursor for pyridine alkaloids, most notably nicotine. pnas.org The biosynthetic pathway to nicotine shares the initial steps with tropane alkaloids, starting from putrescine and leading to the formation of the N-methyl-Δ¹-pyrrolinium cation. pnas.orgoup.com In tobacco (Nicotiana species), this cation condenses with a derivative of nicotinic acid to form nicotine. pnas.org
Interestingly, the metabolic flux through the N-methylputrescine pathway directly influences the production of other related alkaloids. For instance, when the biosynthesis of the N-methyl-Δ¹-pyrrolinium cation is limited—either through natural regulation or genetic modification—the nicotinic acid-derived precursor pool is redirected. This redirection leads to the formation of anatabine, an alkaloid composed of two pyridine rings. oup.comnih.gov Studies involving the suppression of PMT have shown that a significant decrease in nicotine levels is often accompanied by a drastic increase in anatabine accumulation. oup.comnih.govfraunhofer.de
Metabolic Engineering of N-methylputrescine Pathways
Given its critical position, the N-methylputrescine pathway is a prime target for metabolic engineering aimed at increasing the yield of medicinally valuable alkaloids.
Strategies for Enhanced Alkaloid Production via N-methylputrescine
The primary strategy for boosting alkaloid production involves the genetic manipulation of key enzymes to enhance metabolic flux towards the desired products. Overexpression of the gene encoding putrescine N-methyltransferase (pmt) is the most common approach, as PMT catalyzes the first committed step and is often a rate-limiting factor in the pathway. nih.govnih.gov By increasing the expression of pmt, more putrescine is converted to N-methylputrescine, thereby increasing the pool of precursors available for alkaloid synthesis. sspb.org.cn
However, simply increasing the initial substrate is not always sufficient. The efficiency of downstream enzymes can also create bottlenecks. Therefore, a more comprehensive strategy involves the co-expression of multiple genes. For example, simultaneously overexpressing pmt to "push" the pathway forward and a downstream gene like h6h (hyoscyamine 6β-hydroxylase) to "pull" the pathway towards scopolamine production has proven effective in some systems. researchgate.net Other approaches include the manipulation of transcription factors that regulate multiple genes in the pathway simultaneously and the use of chemical elicitors like methyl jasmonate to induce the expression of biosynthetic genes. nih.govsspb.org.cn
Impact of PMT Overexpression and Suppression
The genetic manipulation of pmt has yielded varied and informative results, highlighting the complexity of metabolic regulation across different plant species.
PMT Overexpression: Overexpressing the pmt gene consistently leads to increased PMT enzyme activity and higher intracellular concentrations of N-methylputrescine. sspb.org.cnresearchgate.net However, the effect on the final alkaloid yield is species-dependent. In hairy root cultures of Datura metel, pmt overexpression successfully increased the production of both hyoscyamine and scopolamine. nih.govoup.com In contrast, similar experiments in Atropa belladonna and Hyoscyamus niger resulted in a significant buildup of N-methylputrescine but no corresponding increase in tropane alkaloid levels, indicating that downstream enzymatic steps were the new rate-limiting bottleneck. sspb.org.cnresearchgate.net In Nicotiana sylvestris, pmt overexpression led to a 40% increase in nicotine content. pnas.orgresearchgate.net
PMT Suppression: Conversely, suppressing pmt expression, often via RNA interference (RNAi) or antisense technology, has a profound impact on alkaloid profiles. In Nicotiana species, down-regulation of PMT leads to a severe decrease in nicotine content. pnas.orgresearchgate.net A remarkable consequence of this suppression is the significant redirection of metabolic flux, causing a surge in the accumulation of anatabine. oup.comnih.govfraunhofer.de This demonstrates the metabolic plasticity of the plant and provides a clear example of how inhibiting one branch of a pathway can dramatically enhance another. In some cases, severe suppression of PMT has also been linked to abnormal plant morphology. pnas.orgresearchgate.net
| Plant Species | Genetic Modification | Key Findings | Reference |
|---|---|---|---|
| Datura metel | PMT Overexpression | Increased production of both hyoscyamine and scopolamine. | nih.govoup.com |
| Hyoscyamus niger | PMT Overexpression | 4- to 5-fold increase in N-methylputrescine levels, but no significant increase in tropane alkaloids. | sspb.org.cn |
| Atropa belladonna | PMT Overexpression | Increased N-methylputrescine levels, but no increase in hyoscyamine or scopolamine. | researchgate.net |
| Nicotiana sylvestris | PMT Overexpression | ~40% increase in leaf nicotine content. | pnas.orgresearchgate.net |
| Nicotiana tabacum (Tobacco) | PMT Suppression | Marked decrease in nicotine content and a significant increase in anatabine content. | oup.comnih.gov |
Challenges and Future Directions in Metabolic Engineering
Despite promising results, the metabolic engineering of N-methylputrescine-derived alkaloid pathways faces significant challenges. The complexity of metabolic networks means that altering the expression of a single gene often leads to unforeseen bottlenecks elsewhere in the pathway. researchgate.netnih.gov The availability of primary precursors like ornithine and S-adenosylmethionine can be a limiting factor, and the intricate regulatory mechanisms that control gene expression are not fully understood. nih.govnih.gov Furthermore, issues such as the toxicity of intermediate compounds, the proper subcellular compartmentalization of enzymes, and the transport and storage of the final alkaloid products all present hurdles to achieving high yields. nih.govnih.gov
Future research is moving towards more sophisticated and holistic approaches. The simultaneous overexpression of multiple pathway genes or the engineering of key transcription factors that regulate the entire pathway are promising strategies to create a more balanced metabolic pull. pnas.orgnih.gov The application of precision gene-editing tools like CRISPR/Cas9 will allow for more targeted modifications of gene expression and function. researchgate.net Additionally, the field of synthetic biology offers the potential to reconstruct entire biosynthetic pathways in microbial hosts such as yeast, which can bypass the regulatory complexities of the native plant and allow for more controlled and scalable production of these valuable alkaloids. pnas.org A deeper understanding of metabolite transport and pathway compartmentalization will also be crucial for optimizing engineering strategies in plant systems. nih.govnih.gov
Enzymology of N Benzyl N Methylputrescine Metabolism
Characterization of Enzymes Involved in N-Methylputrescine Synthesis
The synthesis of N-methylputrescine is a critical step in the biosynthesis of nicotine (B1678760) and tropane (B1204802) alkaloids. oup.comoup.com This conversion is primarily managed by two key enzymes: Putrescine N-methyltransferase (PMT), which catalyzes the formation of N-methylputrescine, and N-methylputrescine oxidase (MPO) or Diamine Oxidases (DAO), which are involved in its subsequent oxidative deamination.
Putrescine N-methyltransferase (PMT)
Putrescine N-methyltransferase (EC 2.1.1.53) is the enzyme that catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the primary amino group of putrescine, resulting in the formation of N-methylputrescine and S-adenosyl-L-homocysteine. wikipedia.org This reaction represents the first committed step in the biosynthetic pathways leading to nicotine and tropane alkaloids. frontiersin.orgnih.gov
Initial velocity studies and product inhibition patterns have suggested that the catalytic mechanism of PMT follows an ordered bi-bi mechanism. semanticscholar.org The enzyme exhibits a high degree of specificity for its substrates, putrescine and SAM.
Kinetic parameters for PMT have been determined for enzymes isolated from various plant species. For instance, PMT from cultured roots of Hyoscyamus albus displays Km values of 277 µM for putrescine and 203 µM for S-adenosyl-L-methionine. semanticscholar.org Heterologous expression of PMT genes from several Solanaceae and a Convolvulaceae species yielded enzymes with kcat values ranging between 0.16 s-1 and 0.39 s-1. nih.gov
The substrate specificity of PMT is stringent. While it efficiently catalyzes the methylation of putrescine, its activity towards other diamines is significantly lower. For example, spermidine (B129725) synthase, a closely related enzyme from which PMT is believed to have evolved, can utilize cadaverine (B124047) (1,5-diaminopentane) as a substrate, albeit with a much higher Km and a reaction rate that is only 10% of that with putrescine. nih.gov PMT, however, shows even greater specificity, with negligible activity towards cadaverine and other longer-chain diamines. nih.gov
Table 1: Kinetic Parameters of Putrescine N-methyltransferase (PMT)
| Substrate | Km (µM) | kcat (s-1) | Source Organism |
|---|---|---|---|
| Putrescine | 277 | - | Hyoscyamus albus |
| S-adenosyl-L-methionine | 203 | - | Hyoscyamus albus |
| Putrescine | - | 0.16 - 0.39 | Various Solanaceae and Convolvulaceae species |
Despite the structural similarity, key differences in the active sites of PMT and SPDS account for their distinct catalytic activities and co-substrate specificities. frontiersin.org Site-directed mutagenesis studies have been instrumental in identifying the amino acid residues crucial for PMT's function. frontiersin.org For instance, alterations in the N-terminal region of the enzyme have been shown to be decisive for its specific catalytic activity. frontiersin.orgnih.gov
The catalytic mechanism involves the binding of SAM followed by putrescine. A key histidine residue, conserved among PMT sequences, is thought to act as a proton acceptor during the methyl transfer reaction. frontiersin.org The binding of the carboxyl group of SAM is stabilized by specific residues in the active site, which correctly orients the methyl group for transfer to the nitrogen atom of putrescine. frontiersin.org Mutagenesis of residues in the active site that differ between PMTs and SPDSs has been shown to result in a complete loss of catalytic activity, highlighting their importance in catalysis. nih.gov
PMT genes have been successfully cloned from a variety of plant species, primarily from the Solanaceae family, including Nicotiana tabacum (tobacco), Datura stramonium, and Atropa belladonna, as well as from the Convolvulaceae family. nih.gov These genes have been heterologously expressed in Escherichia coli to produce active recombinant enzymes for functional characterization. nih.gov
Expression of PMT genes is typically localized to the roots of the plant, where the biosynthesis of nicotine and tropane alkaloids occurs. researchgate.net The expression of these genes is often inducible by signaling molecules such as methyl jasmonate, which is involved in plant defense responses. nih.gov This inducibility suggests a role for PMT and the resulting alkaloids in protecting the plant from herbivores and pathogens.
N-Methylputrescine Oxidase (MPO) and Diamine Oxidases (DAO)
Following its synthesis, N-methylputrescine undergoes oxidative deamination, a reaction catalyzed by N-methylputrescine oxidase (MPO) or other diamine oxidases (DAO). This step is crucial for the subsequent cyclization reaction that forms the N-methyl-Δ¹-pyrrolinium cation, a key precursor in the biosynthesis of nicotine and the tropane ring of cocaine and scopolamine (B1681570). oup.comoup.com
N-methylputrescine oxidase is a copper-containing amine oxidase. oup.comnih.gov These enzymes catalyze the oxidative deamination of primary amines to their corresponding aldehydes, with the concomitant production of ammonia (B1221849) and hydrogen peroxide. wikipedia.org The catalytic mechanism of copper amine oxidases generally proceeds through a ping-pong mechanism. nih.govnih.gov
The active site of these enzymes contains a covalently bound topaquinone (B1675334) (TPQ) cofactor, which is formed by the post-translational modification of a conserved tyrosine residue. oup.com The catalytic cycle involves two half-reactions:
Reductive Half-Reaction: The primary amine of the substrate, N-methylputrescine, reacts with the TPQ cofactor. The amine is oxidized to an aldehyde (4-methylaminobutanal), and the TPQ is reduced. nih.gov
Oxidative Half-Reaction: The reduced cofactor is then re-oxidized by molecular oxygen, which is reduced to hydrogen peroxide. Ammonia is also released during this step. nih.gov
The copper ion in the active site plays a crucial role in both the biogenesis of the TPQ cofactor and in the catalytic cycle itself, facilitating the electron transfer processes. oup.comwikipedia.org
While typical diamine oxidases preferentially oxidize symmetrical diamines like putrescine and cadaverine, MPO has evolved to more efficiently oxidize N-methylated amines such as N-methylputrescine. oup.comoup.com This substrate preference is a key adaptation for its specialized role in alkaloid biosynthesis. researchgate.net
Substrate Preferences and Inhibitor Interactions
The enzymatic processing of N-alkylated putrescine derivatives is a critical aspect of tropane alkaloid biosynthesis. The enzyme N-methylputrescine oxidase (MPO) plays a pivotal role in this pathway. Research into the substrate specificity of MPO, extracted from transformed root cultures of Datura stramonium and a Brugmansia candida x aurea hybrid, has demonstrated its capacity to accept a range of alternative substrates beyond its native substrate, N-methylputrescine.
Studies have shown that MPO activity can be observed with various N-alkylputrescines. This flexibility suggests that the active site of MPO can accommodate alkyl groups of varying sizes, although the efficiency of the reaction may differ. For instance, enzymes involved in N-alkyltropane biosynthesis have been shown to generally accept alien substrates to different extents. nih.gov While direct and exhaustive studies on N-Benzyl-N-methylputrescine as a substrate for MPO are not extensively detailed in the available literature, the known promiscuity of MPO towards N-alkylputrescines indicates a potential interaction. The benzyl (B1604629) group, being a larger aromatic substituent, would represent a significant steric challenge compared to the methyl group of the natural substrate. The degree to which this compound could act as a substrate or potentially an inhibitor would depend on the topology of the MPO active site.
The interaction of various substrates with MPO from Datura stramonium can be summarized based on their structural relation to the native substrate.
| Substrate Category | Example(s) | Interaction with MPO | Reference |
| Native Substrate | N-methylputrescine | Oxidized to 4-methylaminobutanal | mdpi.comnih.gov |
| N-alkylputrescines | General N-alkyl derivatives | Accepted as substrates to varying degrees | nih.gov |
| N-alkylcadaverines | General N-alkyl derivatives | Tested for MPO activity | nih.gov |
This interactive table summarizes the known substrate categories for N-methylputrescine oxidase (MPO).
Further research is necessary to quantify the kinetic parameters (K_m and V_max) of MPO with this compound to determine if it acts as a substrate or a competitive inhibitor. Such studies would elucidate the steric and electronic limitations of the enzyme's active site.
Enzymes in Downstream N-Methylputrescine Utilization
Following the formation of N-methylputrescine, a cascade of enzymatic reactions leads to the synthesis of the characteristic tropane ring and its subsequent diversification into a wide array of alkaloids.
Enzymes Involved in Tropane Ring Formation
The biosynthesis of the tropane ring begins with the conversion of N-methylputrescine. This multi-step process is catalyzed by a series of specific enzymes.
N-methylputrescine Oxidase (MPO): This copper-dependent enzyme catalyzes the oxidative deamination of N-methylputrescine to produce 4-methylaminobutanal. nih.gov This product then spontaneously cyclizes to form the N-methyl-Δ¹-pyrrolinium cation. mdpi.comnih.gov This cation is a crucial intermediate and a point of convergence for the pathway.
Polyketide Synthase (PYKS): The N-methyl-Δ¹-pyrrolinium cation condenses with a four-carbon unit derived from two malonyl-CoA molecules. This reaction is catalyzed by a type III polyketide synthase (PYKS). researchgate.netresearchgate.net The product of this condensation is 4-(1-methyl-2-pyrrolidinyl)-3-oxobutanoic acid. researchgate.net
Cytochrome P450 (CYP82M3): A specific cytochrome P450 enzyme, CYP82M3, acts on 4-(1-methyl-2-pyrrolidinyl)-3-oxobutanoic acid to catalyze the formation of the bicyclic structure of tropinone (B130398). researchgate.netpnas.org Tropinone is the first key intermediate possessing the tropane skeleton and serves as a branch point for the synthesis of various tropane alkaloids. emerging-researchers.org
Tropinone Reductases (TRI and TRII): Tropinone undergoes stereospecific reduction at its keto group, which is a critical branch point in the pathway. emerging-researchers.org This reduction is catalyzed by two distinct enzymes:
Tropinone Reductase I (TRI): Reduces tropinone to tropine (B42219) (3α-tropanol), the precursor for hyoscyamine (B1674123) and scopolamine. nih.govresearchgate.net
Tropinone Reductase II (TRII): Reduces tropinone to pseudotropine (3β-tropanol), which can be a precursor for other types of tropane alkaloids. nih.gov
| Enzyme | Abbreviation | Function | Precursor | Product | Reference |
| N-methylputrescine Oxidase | MPO | Oxidative deamination and cyclization | N-methylputrescine | N-methyl-Δ¹-pyrrolinium cation | mdpi.comnih.gov |
| Polyketide Synthase | PYKS | Condensation | N-methyl-Δ¹-pyrrolinium cation, Malonyl-CoA | 4-(1-methyl-2-pyrrolidinyl)-3-oxobutanoic acid | researchgate.netresearchgate.net |
| Tropinone Synthase | CYP82M3 | Ring formation | 4-(1-methyl-2-pyrrolidinyl)-3-oxobutanoic acid | Tropinone | researchgate.netpnas.org |
| Tropinone Reductase I | TRI | Stereospecific reduction | Tropinone | Tropine | nih.govresearchgate.net |
| Tropinone Reductase II | TRII | Stereospecific reduction | Tropinone | Pseudotropine | nih.gov |
This interactive table details the key enzymes responsible for the formation of the core tropane ring structure.
Methyltransferases and Hydroxylases in Alkaloid Diversification
Once tropine is formed, further enzymatic modifications, primarily through esterification, hydroxylation, and epoxidation, lead to the synthesis of medicinally important alkaloids like hyoscyamine and scopolamine.
Littorine (B1216117) Synthase (LS): The tropine moiety is esterified with a phenylpropanoid-derived acid. Tropine and phenyllactoyl-CoA are combined by littorine synthase, a member of the serine carboxypeptidase-like acyltransferase family, to form littorine. pnas.org This is a critical step that links the tropane core to an aromatic side chain.
Cytochrome P450 (CYP80F1): Littorine undergoes a rearrangement catalyzed by the cytochrome P450 enzyme CYP80F1 (littorine mutase) to form hyoscyamine. researchgate.net
Hyoscyamine 6β-hydroxylase (H6H): This is a key enzyme responsible for the final steps in scopolamine biosynthesis. H6H is a 2-oxoglutarate-dependent dioxygenase that catalyzes a two-step reaction. nih.gov
It first hydroxylates l-hyoscyamine (B7768854) at the C-6 position to produce 6β-hydroxyhyoscyamine. nih.gov
It then catalyzes the epoxidation of 6β-hydroxyhyoscyamine to form scopolamine. nih.govnih.gov
| Enzyme | Abbreviation | Function | Precursor | Product | Reference |
| Littorine Synthase | LS | Esterification | Tropine, Phenyllactoyl-CoA | Littorine | pnas.org |
| Littorine Mutase | CYP80F1 | Rearrangement | Littorine | Hyoscyamine | researchgate.net |
| Hyoscyamine 6β-hydroxylase | H6H | Hydroxylation and Epoxidation | Hyoscyamine | 6β-hydroxyhyoscyamine, Scopolamine | nih.govnih.gov |
This interactive table outlines the major enzymes involved in the diversification of the tropane skeleton into hyoscyamine and scopolamine.
Genomic and Evolutionary Aspects of N Benzyl N Methylputrescine Pathways
Comparative Genomics of Alkaloid Biosynthesis
Comparative genomics has been instrumental in unraveling the evolutionary history of alkaloid biosynthesis, including the pathways that produce tropane (B1204802) alkaloids, for which N-methylputrescine is a key precursor. researchgate.netnih.gov By comparing the genomes of different alkaloid-producing species, researchers have identified conserved gene clusters and instances of convergent evolution. researchgate.netnih.gov
For instance, the biosynthesis of tropane alkaloids, such as hyoscyamine (B1674123) and cocaine, has evolved independently in the Solanaceae (e.g., Atropa belladonna) and Erythroxylaceae (e.g., Erythroxylum novogranatense) families. pnas.orgresearchgate.net Despite their distant phylogenetic relationship, these plants have evolved the enzymatic machinery to produce compounds with a similar tropane skeleton. pnas.org Genomic analyses have revealed that the enzymes involved in these parallel pathways often have different evolutionary origins, a hallmark of convergent evolution. pnas.orgnih.gov
Research on tropane alkaloid biosynthesis in the Solanaceae family has identified a conserved gene cluster that underlies the wide distribution of these compounds within the family. researchgate.netnih.gov This suggests a common ancestral origin for the pathway in this lineage, with subsequent diversification and, in some cases, loss of the pathway in certain species. researchgate.netnih.gov The table below summarizes key enzymes in tropane alkaloid biosynthesis that have been studied through comparative genomics.
| Enzyme | Function in Tropane Alkaloid Biosynthesis | Plant Family Example |
| Putrescine N-methyltransferase (PMT) | Catalyzes the formation of N-methylputrescine, a key precursor. | Solanaceae, Convolvulaceae |
| Tropinone (B130398) Reductase I (TR-I) | Reduces tropinone to tropine (B42219). | Solanaceae |
| Tropinone Reductase II (TR-II) | Reduces tropinone to pseudotropine. | Solanaceae |
| Hyoscyamine 6β-hydroxylase (H6H) | Catalyzes the conversion of hyoscyamine to scopolamine (B1681570). | Solanaceae |
Gene Duplication and Neofunctionalization in PMT Evolution
The evolution of Putrescine N-methyltransferase (PMT), the first committed enzyme in the biosynthesis of nicotine (B1678760) and tropane alkaloids, is a classic example of gene duplication followed by neofunctionalization. frontiersin.orgscispace.com PMT is responsible for the methylation of putrescine to form N-methylputrescine. frontiersin.orgnih.govnih.gov Phylogenetic and functional studies have shown that PMT enzymes have evolved from spermidine (B129725) synthases (SPDSs), which are ubiquitous enzymes involved in primary metabolism. frontiersin.orgscispace.com
SPDSs catalyze the transfer of an aminopropyl group to putrescine, a crucial step in the synthesis of polyamines like spermidine. frontiersin.org The evolutionary transition from an SPDS to a PMT involved a change in substrate specificity, enabling the enzyme to utilize S-adenosyl-L-methionine (SAM) as a methyl group donor instead of decarboxylated SAM as an aminopropyl group donor. frontiersin.orgscispace.com This functional shift was made possible by a few key amino acid substitutions in the active site of the ancestral SPDS enzyme. frontiersin.orgnih.gov Homology modeling and site-directed mutagenesis studies have demonstrated that it is possible to convert an SPDS into a functional PMT by altering only a small number of amino acids. frontiersin.orgnih.gov
This process of gene duplication, followed by the accumulation of mutations leading to a new function (neofunctionalization), allowed plants to co-opt a primary metabolic enzyme for a specialized secondary metabolic pathway. nih.govnih.govresearchgate.net The retention of both the original SPDS and the newly evolved PMT was crucial, as it allowed the plant to maintain essential polyamine biosynthesis while also gaining the ability to produce novel defensive alkaloids. frontiersin.orgscispace.com
The following table outlines the key differences between Spermidine Synthase and Putrescine N-methyltransferase.
| Feature | Spermidine Synthase (SPDS) | Putrescine N-methyltransferase (PMT) |
| Function | Primary metabolism (polyamine synthesis) | Secondary metabolism (alkaloid synthesis) |
| Substrate | Putrescine | Putrescine |
| Coenzyme | Decarboxylated S-adenosyl-L-methionine (dcSAM) | S-adenosyl-L-methionine (SAM) |
| Product | Spermidine | N-methylputrescine |
| Evolutionary Origin | Ancestral enzyme | Evolved from SPDS via gene duplication and neofunctionalization |
Chemotypic Convergence and Divergence in Plant Alkaloid Production
The diversity of alkaloid structures found in nature is a result of both convergent and divergent evolutionary processes. nih.govoup.com Chemotypic convergence is observed when distantly related plant species independently evolve the ability to produce the same or structurally similar specialized metabolites. nih.govnih.gov A prime example is the biosynthesis of tropane alkaloids in the Solanaceae and Erythroxylaceae families. pnas.orgresearchgate.net While both families produce compounds with the characteristic tropane ring, the specific enzymes catalyzing the key steps in their respective biosynthetic pathways have evolved independently from different ancestral proteins. pnas.orgnih.gov
Conversely, chemotypic divergence occurs when closely related species produce different arrays of alkaloids due to modifications in their shared biosynthetic pathways. This can be driven by gene duplication and neofunctionalization, leading to enzymes with altered substrate specificities or catalytic activities. For example, within the Solanaceae, some species primarily accumulate hyoscyamine, while others, possessing an active hyoscyamine 6β-hydroxylase (H6H) enzyme, convert hyoscyamine into scopolamine. nih.govnih.govmdpi.com This enzymatic difference leads to a significant divergence in the alkaloid profiles of these plants. nih.gov
The evolution of tropinone reductases (TRs) also illustrates this divergence. researchgate.net Two types of TRs, TR-I and TR-II, reduce the precursor tropinone to either tropine or pseudotropine, respectively. researchgate.net Tropine is a precursor to hyoscyamine and scopolamine, while pseudotropine is a precursor for calystegines. researchgate.net The presence and relative activities of these two enzymes determine the metabolic flux towards different classes of tropane alkaloids, contributing to the chemical diversity observed even among closely related species. researchgate.net
Role of Transporter Proteins in Alkaloid Sequestration
The production of potentially toxic alkaloids necessitates efficient sequestration mechanisms to prevent autotoxicity and to accumulate these compounds at high concentrations for defense. nih.gov In many plants, alkaloids are sequestered in the vacuole of specialized cells. nih.gov This process is mediated by specific transporter proteins located on the tonoplast (the vacuolar membrane). nih.govresearchgate.net
Research on tropane alkaloid-producing plants has identified several types of transporters involved in their accumulation. nih.govnih.gov One important mechanism is a proton-driven antiport system. nih.govresearchgate.net In this system, a proton gradient across the tonoplast, established by V-type H+-ATPases and H+-pyrophosphatases, provides the energy for the transport of alkaloids into the vacuole against their concentration gradient. nih.govresearchgate.net This mechanism has been demonstrated for the vacuolar uptake of tropane alkaloids in Catharanthus roseus. nih.govresearchgate.net
In addition to proton antiporters, other classes of transporters, such as those from the ATP-binding cassette (ABC) and multidrug and toxic compound extrusion (MATE) families, are also implicated in alkaloid transport, though their specific roles can vary. nih.gov The identification and characterization of these transporters are crucial for understanding how plants manage their chemical defenses and for metabolic engineering efforts aimed at increasing the production of valuable alkaloids. nih.gov For example, researchers have identified specific transporters in Atropa belladonna, such as AbPUP1 and AbLP1, that facilitate the vacuolar transport of tropane alkaloids. nih.govnih.gov
Cellular and Subcellular Localization of N Benzyl N Methylputrescine Metabolism
Tissue-Specific Expression of Biosynthetic Enzymes
The formation of N-methylputrescine from its precursor, putrescine, is catalyzed by the enzyme Putrescine N-methyltransferase (PMT). nih.govfrontiersin.org The expression of the gene encoding PMT is highly regulated and exhibits significant tissue specificity, primarily occurring in the roots of alkaloid-producing plants within families such as Solanaceae and Convolvulaceae. frontiersin.orgmdpi.comnih.gov
Research findings have consistently demonstrated that PMT gene activity is localized to the roots, the primary site of tropane (B1204802) and nicotine (B1678760) alkaloid biosynthesis. nih.govoup.com In several species, including Atropa belladonna (deadly nightshade) and Hyoscyamus niger (henbane), PMT expression has been pinpointed to the pericycle cells of the root. mdpi.comnih.gov This specific localization suggests a coordinated system where the initial steps of alkaloid synthesis are confined to a distinct cell layer near the vascular tissue, which is responsible for transporting the synthesized compounds to other parts of the plant. nih.gov
While root expression is dominant, some studies have detected low levels of PMT transcripts in leaves, particularly in response to mechanical wounding. nih.gov This wound-induced expression is typically transient and highly localized around the site of damage, suggesting a potential role in localized defense responses that is separate from the systemic production of alkaloids for storage in aerial parts. nih.gov Studies in Physalis divaricata have shown that PMT expression levels can also vary with the developmental stage of the plant, with significantly higher expression observed during the late vegetative stage compared to the fruiting stage in both root and leaf tissues. smujo.id
| Plant Species | Primary Tissue of Expression | Specific Cell Type/Region | Notes |
|---|---|---|---|
| Atropa belladonna | Root | Pericycle | Expression is specific to cells adjacent to the xylem. oup.com |
| Nicotiana tabacum (Tobacco) | Root | Not specified | Expression is induced by jasmonates and repressed by auxin. oup.com Wound-inducible expression also found in leaves. nih.gov |
| Hyoscyamus niger | Root | Pericycle | Site of tropane alkaloid biosynthesis initiation. mdpi.comnih.gov |
| Physalis divaricata | Root and Leaf | Root stele, Leaf idioblasts | Expression is higher in the vegetative stage than the fruiting stage. smujo.id |
| Duboisia myoporoides | Root | Pericycle | Biosynthesis of tropane alkaloids occurs in the roots before transport to aerial parts. oup.com |
Subcellular Compartmentation of Alkaloid Metabolism
The metabolic pathway initiated by N-methylputrescine involves multiple steps that are segregated into different subcellular compartments, ensuring efficiency and preventing potential cytotoxicity of intermediate compounds.
The initial synthesis of N-methylputrescine by PMT is believed to occur in the cytosol of root pericycle cells. researchgate.net Following its synthesis, N-methylputrescine is oxidized by N-methylputrescine oxidase (MPO), a copper amine oxidase family enzyme. rsc.org This oxidative deamination step is thought to take place in the peroxisome . rsc.org The product of this reaction spontaneously cyclizes to form the N-methyl-Δ¹-pyrrolinium cation, a reactive intermediate that serves as a crucial branch point for either nicotine or tropane alkaloid biosynthesis. nih.govrsc.org
Subsequent enzymatic steps for tropane alkaloid synthesis, such as the reactions catalyzed by tropinone (B130398) reductase I (TR-I), also occur within specific root cells like the endodermis and cortex. nih.gov The final stages of alkaloid maturation and storage often involve transport to different tissues, primarily the leaves. To mitigate toxicity, the final alkaloid products, such as nicotine, are sequestered within the central vacuole of leaf cells. nih.gov This transport across the vacuolar membrane (tonoplast) is mediated by specific protein transporters, including members of the multidrug and toxic compound extrusion (MATE) family, which act as proton antiporters. nih.gov
| Metabolic Step | Enzyme/Process | Subcellular Compartment | Tissue/Cell Type |
|---|---|---|---|
| N-methylation of Putrescine | Putrescine N-methyltransferase (PMT) | Cytosol | Root Pericycle |
| Oxidative Deamination | N-methylputrescine oxidase (MPO) | Peroxisome | Root Cells |
| Tropinone Reduction | Tropinone Reductase I (TR-I) | Cytosol | Root Endodermis/Cortex |
| Final Alkaloid Storage | MATE Transporters (e.g., JAT1) | Vacuole | Leaf Cells |
In Vitro Culture Systems for Biosynthetic Studies
In vitro culture systems provide powerful and controlled environments for studying the biosynthesis of plant secondary metabolites, including the pathways originating from N-methylputrescine. These techniques allow for detailed investigation of enzymatic reactions, regulatory mechanisms, and metabolic engineering strategies. researchgate.netnih.gov
Hairy root cultures , induced by transformation with Rhizobium rhizogenes (formerly Agrobacterium rhizogenes), are particularly effective for studying root-synthesized compounds. researchgate.net These cultures are characterized by rapid growth, genetic stability, and a capacity for secondary metabolite production that often mirrors or exceeds that of intact plant roots. nih.gov Hairy root cultures of Nicotiana, Atropa, and Hyoscyamus species have been extensively used to elucidate the nicotine and tropane alkaloid biosynthetic pathways. nih.govnih.govmdpi.com They serve as an ideal platform for functional gene analysis, for example, by overexpressing or silencing genes like PMT to observe the downstream effects on alkaloid accumulation. nih.govresearchgate.net
Plant cell suspension cultures are another valuable tool, especially for scaling up production. researchgate.net While sometimes less productive than hairy roots for differentiated products, they allow for precise manipulation of the culture environment, including the application of elicitors (such as methyl jasmonate) to induce the expression of biosynthetic genes and enhance metabolite yield. researchgate.netresearchgate.net These systems have been instrumental in confirming that jasmonates up-regulate PMT gene expression specifically in the roots, a key aspect of the plant's defense response. oup.com
| In Vitro System | Plant Species Example | Application/Research Finding |
|---|---|---|
| Hairy Root Culture | Nicotiana tabacum | Used for functional analysis of nicotine biosynthesis genes and optimizing production. mdpi.comresearchgate.net |
| Hairy Root Culture | Atropa belladonna | Studied the effect of overexpressing PMT on tropane alkaloid production. researchgate.net |
| Hairy Root Culture | Hyoscyamus aureus | Analyzed tropane alkaloid content and genetic stability of cultures. nih.gov |
| Cell Suspension Culture | Nicotiana tabacum (BY-2 cells) | Demonstrated that elicitation with methyl jasmonate can trigger nicotine accumulation. researchgate.net |
| Cell Suspension Culture | Atropa belladonna | Enhanced production of atropine (B194438) and scopolamine (B1681570) by altering medium composition and adding precursors. researchgate.net |
Regulation of N Benzyl N Methylputrescine Biosynthesis
Transcriptional Regulation of Key Enzymes
The biosynthetic pathway leading to N-methylputrescine and subsequent alkaloids is initiated by the enzyme Putrescine N-methyltransferase (PMT). The formation of N-methylputrescine is considered the first rate-limiting step in this pathway. nih.gov PMT is an S-adenosylmethionine (SAM)-dependent methyltransferase that catalyzes the methylation of a nitrogen atom. nih.gov The expression of the pmt gene, along with other key enzyme genes in the pathway, is tightly controlled by a hierarchy of transcription factors (TFs).
Plant-specific TFs from families such as NAC (NAM, ATAF, and CUC) and MYB act as master switches that orchestrate the expression of secondary metabolite biosynthetic genes. nih.gov These TFs can activate a cascade of downstream regulatory genes, creating a complex network that precisely controls the timing and location of alkaloid synthesis. nih.gov For instance, certain MYB transcription factors have been shown to directly bind to the promoter regions of pathway genes, thereby activating their transcription. nih.gov The expression of PMT itself is known to be root-specific in many producing plants. nih.gov
Overexpression of the pmt gene in Atropa belladonna has been shown to increase the levels of N-methylputrescine; however, this does not always lead to a proportional increase in the final alkaloid products. oup.com This suggests that other enzymes downstream in the pathway, such as tropinone (B130398) reductases (TR I and TR II) and hyoscyamine (B1674123) 6β-hydroxylase (H6H), are also critical regulatory points. nih.govresearchgate.net The metabolite flux appears to be regulated not only by the activity of these enzymes but also by their access to precursors. researchgate.net
Table 1: Key Enzymes in the N-methylputrescine and Tropane (B1204802) Alkaloid Pathway and their Regulation
| Enzyme | Abbreviation | Function | Regulatory Control Points |
|---|---|---|---|
| Putrescine N-methyltransferase | PMT | Catalyzes the N-methylation of putrescine to form N-methylputrescine, the first committed step. nih.govmdpi.com | Transcriptional regulation by NAC and MYB TFs; induced by Methyl Jasmonate. nih.govnih.gov Root-specific expression. nih.gov |
| Tropinone Reductase I | TR I | Stereospecific reduction of tropinone to tropine (B42219). researchgate.net | Transcriptional regulation; induced by Methyl Jasmonate. nih.gov Controls metabolic flux downstream. nih.gov |
| Tropinone Reductase II | TR II | Stereospecific reduction of tropinone to pseudotropine. researchgate.net | Transcriptional regulation; tissue-specific protein accumulation. researchgate.net |
| Hyoscyamine 6β-hydroxylase | H6H | Catalyzes the conversion of hyoscyamine to scopolamine (B1681570). nih.gov | Transcriptional regulation; induced by Methyl Jasmonate. nih.govexlibrisgroup.com |
Hormonal and Environmental Factors Influencing Pathways (e.g., Methyl Jasmonate)
The biosynthesis of alkaloids is highly responsive to external stimuli, which are often mediated by plant hormones. Methyl jasmonate (MJ), a plant growth regulator involved in stress and defense responses, has been extensively studied as a potent elicitor of this pathway. nih.gov Application of MJ to plant tissues or cell cultures can significantly enhance the production of alkaloids by modulating the expression of key biosynthetic genes. nih.govresearchgate.net
Research has shown that MJ treatment can lead to a significant increase in the transcript levels of PMT, TR1, and H6H. mdpi.comnih.gov For example, in Datura stramonium, treatment with 150 µM of MJ resulted in increased production of the alkaloids scopolamine and atropine (B194438) in both leaves and roots. nih.govresearchgate.net This increase in alkaloid content was correlated with enhanced expression of PMT, TR1, and H6H genes, particularly in the roots, which are the primary site of synthesis. nih.govresearchgate.netnih.gov
The effect of MJ is dose-dependent. While moderate concentrations tend to boost alkaloid production, higher concentrations (e.g., 300 µM) can have an adverse effect. nih.govresearchgate.net The induction by MJ is part of a broader defense response in the plant, where the production of these alkaloids may serve to deter herbivores. researchgate.net This hormonal regulation allows the plant to rapidly ramp up the production of defensive compounds when under attack.
Table 2: Effect of Methyl Jasmonate (MJ) on Gene Expression and Alkaloid Accumulation
| Plant Species | MJ Concentration | Effect on Gene Expression | Effect on Alkaloid Accumulation | Reference |
|---|---|---|---|---|
| Datura stramonium | 150 µM | Enhanced expression of PMT, TR1, and h6h in roots. | Increased production of scopolamine and atropine in leaves and roots. | nih.govresearchgate.net |
| Datura stramonium | 300 µM | Not specified | Adverse effect on scopolamine and atropine production. | nih.govresearchgate.net |
| Atropa belladonna | 200 µmol·L⁻¹ | Increased expression of PMT, TR I, and H6H. | Favorable for the accumulation of alkaloids. | exlibrisgroup.com |
| Hyoscyamus muticus | Not specified | Not specified | Accumulation of precursors (putrescine, methyl putrescine) but not effective induction of hyoscyamine and scopolamine. | mdpi.com |
Advanced Research Methodologies
Isotopic Labeling and Tracer Experiments
Isotopic labeling and tracer experiments are foundational techniques for deciphering biosynthetic pathways. By introducing atoms with a non-standard isotopic composition (e.g., ¹⁴C, ¹³C, ¹⁵N, ¹⁸O) into precursor molecules, researchers can track their incorporation into downstream products, thereby mapping the metabolic route.
Early tracer studies were instrumental in establishing the biosynthetic origins of the tropane (B1204802) skeleton. Experiments involving the feeding of ¹⁴C-labeled amino acids demonstrated that necic acids, for example, are derived from L-isoleucine and L-valine. mdpi-res.com In the context of N-methylputrescine, feeding experiments with precursors like [2-¹⁴C]ornithine helped to unravel the pathway leading to the tropane ring. thieme-connect.com
Root cultures of various solanaceous plants have proven to be excellent systems for these experiments, as they produce significant quantities of tropane alkaloids. researchgate.net Enzymatic and tracer studies using these cultures have shown that N-methylputrescine is primarily synthesized from the symmetrical molecule putrescine. researchgate.net Remote isotope labeling of N-methylputrescine has further revealed its stereoselective incorporation into the first ring of the tropane structure in both Erythroxylum coca and multiple species within the Solanaceae family. mdpi-res.com These studies confirmed that putrescine N-methyltransferase (PMT), a SAM-dependent enzyme, catalyzes the committed step in tropane alkaloid biosynthesis in these plants. mdpi-res.com
Functional Characterization of Genes via Transgenic Approaches
Transgenic technologies, including the generation of transgenic plants and hairy root cultures, have been pivotal in functionally characterizing the genes involved in N-methylputrescine metabolism. nih.gov By overexpressing or silencing specific genes, researchers can observe the resulting changes in metabolite profiles and thereby confirm the gene's function in vivo.
A primary target for this approach has been the gene encoding putrescine N-methyltransferase (PMT), the enzyme that catalyzes the synthesis of N-methylputrescine from putrescine—the first committed step in nicotine (B1678760) and tropane alkaloid biosynthesis. nih.gov Overexpression of PMT in transgenic Nicotiana sylvestris led to an increase in nicotine content. nih.gov Similarly, manipulating PMT expression has been a common strategy in various tropane alkaloid-producing plants. nih.gov
Structural Biology Techniques for Enzyme Analysis
Understanding the three-dimensional structure of enzymes is crucial for elucidating their catalytic mechanisms and evolutionary history. Techniques like homology modeling and X-ray crystallography provide deep insights into enzyme function at the molecular level.
The evolution of putrescine N-methyltransferase (PMT) has been a subject of significant interest. Structural and sequence analyses revealed that PMTs likely evolved from spermidine (B129725) synthases (SPDSs), which are ubiquitous enzymes in primary metabolism. frontiersin.org Both enzymes use putrescine as a substrate, but SPDS transfers an aminopropyl group from decarboxylated S-adenosyl-L-methionine (dcSAM), while PMT transfers a methyl group from S-adenosyl-L-methionine (SAM). frontiersin.org
Homology-based modeling of Datura stramonium SPDS and PMT was used to predict the amino acid residues responsible for the change in coenzyme and reaction specificity. frontiersin.org Based on these structural predictions, site-directed mutagenesis was employed to introduce specific amino acid changes into SPDS. Remarkably, a few targeted mutations were sufficient to generate PMT activity in SP_DS_ proteins from both D. stramonium and Arabidopsis thaliana. frontiersin.org This research demonstrates that the switch from aminopropyl to methyl transfer is dependent on conformational changes within the enzyme's binding cavity, and it provides a powerful example of how structural biology can explain the evolution of new metabolic pathways. frontiersin.org Further genomic and structural analyses have provided strong evidence for the independent evolutionary origins of various tropane alkaloid biosynthetic enzymes in different plant families. pnas.org
Omics Approaches (Genomics, Transcriptomics, Proteomics, Metabolomics)
"Omics" technologies provide a global view of the molecular components of a biological system. These high-throughput approaches have accelerated the discovery of new genes and enzymes in alkaloid biosynthesis. annualreviews.org
Genomics and Transcriptomics: The application of genomics-based technologies, such as expressed sequence tag (EST) databases and DNA microarrays, has been instrumental in discovering new genes. annualreviews.org The initial isolation of the cDNA encoding PMT from tobacco was a landmark achievement that successfully integrated metabolite profiling with gene expression analysis. annualreviews.org More recently, RNA sequencing (RNA-seq) has been used to analyze the transcriptomes of plants like Cannabis sativa to identify transcription factors that regulate alkaloid biosynthesis. cdnsciencepub.com Pan-genomic studies are also revealing how large-scale genetic variations, such as those from whole-genome duplication, contribute to the diversification of metabolic pathways, including those producing N-methylputrescine-derived alkaloids in the Solanaceae family. researchgate.net
Proteomics: Proteomic analysis focuses on the entire set of proteins in a cell or tissue. A shotgun proteomic analysis of Eschscholzia californica (California poppy) cell cultures was used to investigate metabolic changes associated with enhanced production of benzophenanthridine alkaloids. acs.org In other studies, proteomic analysis of opium poppy latex led to the identification of methyltransferase enzymes involved in alkaloid biosynthesis. acs.org
Metabolomics: This approach involves the comprehensive analysis of all metabolites within a biological sample. In studies of Hyoscyamus niger, metabolomic analysis showed that treatment with methyl jasmonate (MeJA) markedly promoted the production of putrescine and N-methylputrescine in the roots. researchgate.net This type of analysis, when combined with transcriptomics, helps to link gene expression changes directly to metabolic output, providing a more complete picture of pathway regulation.
Future Research Directions and Unanswered Questions
Elucidation of Remaining Uncharacterized Enzymes and Steps
At present, there are no characterized enzymes or biosynthetic steps associated with N-Benzyl-N-methylputrescine in any biological system. The biosynthesis of the related compound, N-methylputrescine, is known to be catalyzed by putrescine N-methyltransferase (PMT), which transfers a methyl group from S-adenosylmethionine (SAM) to putrescine. nih.govresearchgate.net However, the enzymatic addition of a benzyl (B1604629) group to N-methylputrescine, or a similar pathway to produce this compound, has not been described.
Future research should focus on determining if this compound exists in nature. If found, subsequent efforts would need to identify the putative enzymes responsible for its formation. This would involve screening organisms for novel enzymatic activities, potentially a unique N-benzyltransferase that could act on N-methylputrescine or a related substrate.
Deeper Understanding of Regulatory Networks
Given the absence of a known biosynthetic pathway for this compound, there is no information regarding the regulatory networks that might control its production or degradation. In contrast, the biosynthesis of related alkaloids derived from N-methylputrescine is known to be tightly regulated in plants. nih.gov
Should a biological role for this compound be discovered, a crucial area of investigation will be the genetic and environmental factors that influence its concentration. Understanding the transcriptional regulation of the enzymes involved and the signaling pathways that respond to internal or external stimuli would be paramount.
Potential for Synthetic Biology Applications beyond Traditional Hosts
Synthetic biology offers a powerful platform for producing novel compounds and engineering new metabolic pathways. nih.govlbl.gov While there are currently no established synthetic biology applications for this compound due to the lack of known biosynthetic genes, the potential exists for future development.
If the enzymes responsible for its synthesis were identified, they could be introduced into microbial hosts like E. coli or yeast. nih.gov This would enable the sustainable production of this compound for various research and industrial purposes. Furthermore, protein engineering could be employed to modify these enzymes to create novel derivatives with potentially new functionalities. nih.gov
Exploring this compound in Other Biological Systems
The presence of this compound in any biological system has not been reported in the current scientific literature. Its structural relative, N-methylputrescine, has been identified in various organisms, including plants of the Solanaceae family and even in humans. nih.govnih.gov A related compound, N-benzyl-N-methyldecan-1-amine, has been isolated from garlic (Allium sativum) and has been shown to possess anti-inflammatory and anti-neoplastic properties. frontiersin.org
A critical first step in future research is to conduct extensive metabolomic screening of diverse organisms to determine if this compound is a naturally occurring compound. This would provide the foundational evidence needed to justify further investigation into its biological role and metabolic pathways.
Q & A
Q. Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR to confirm substitution patterns (e.g., benzyl and methyl group integration). For example, the methyl group typically appears as a singlet at δ ~2.3 ppm in ¹H NMR .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) should match the theoretical molecular ion ([M+H]⁺ = calculated for C₁₂H₂₀N₂). Cross-validate with NIST spectral libraries for fragmentation patterns .
- Infrared Spectroscopy (IR) : Confirm secondary amine stretches (N-H bending ~1500–1600 cm⁻¹) and aromatic C-H stretches (~3000 cm⁻¹) .
Advanced: How should researchers resolve contradictions in reported pharmacological activities of this compound across studies?
Q. Methodological Answer :
- Replication Studies : Standardize experimental conditions (e.g., solvent: DMSO concentration ≤0.1%, pH 7.4 buffer) to minimize variability .
- Orthogonal Assays : Compare results from enzymatic inhibition assays (e.g., fluorogenic substrates) with cell-based viability assays (e.g., MTT or resazurin) to confirm target specificity .
- Meta-Analysis : Use statistical tools (e.g., ANOVA with post-hoc tests) to identify confounding variables (e.g., batch-to-batch compound variability) .
Advanced: What experimental designs are critical for evaluating this compound’s interactions with cellular targets?
Q. Methodological Answer :
- Dose-Response Curves : Use 8–10 concentration points (e.g., 1 nM–100 µM) to calculate IC₅₀/EC₅₀ values. Include positive (known inhibitor) and negative (vehicle-only) controls .
- Target Validation : Employ siRNA knockdown or CRISPR-Cas9 gene editing to confirm mechanistic involvement of suspected targets (e.g., polyamine transporters) .
- Statistical Power : Predefine sample sizes using power analysis (α = 0.05, β = 0.2) to ensure reproducibility .
Basic: How can researchers quantify this compound in biological matrices (e.g., plasma, tissue)?
Q. Methodological Answer :
- Sample Preparation : Use protein precipitation (acetonitrile:methanol, 3:1) followed by solid-phase extraction (C18 cartridges) .
- Detection : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a deuterated internal standard (e.g., This compound-d₆) to correct for matrix effects .
- Calibration Curve : Linear range of 1–1000 ng/mL with R² > 0.98. Include QC samples at low, mid, and high concentrations .
Advanced: What strategies mitigate degradation or instability of this compound during long-term storage?
Q. Methodological Answer :
- Storage Conditions : Store lyophilized powder at –80°C under argon. For solutions, use anhydrous DMSO (stored at –20°C with desiccants) .
- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via HPLC. Limit degradation products to <5% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
